Spdmb

ADC Linker Cleavable Linker Non-Cleavable Linker

SPDMB is a cleavable disulfide ADC linker that enables glutathione-triggered intracellular payload release, making it ideal for early-stage ADC feasibility studies. Its NHS ester chemistry efficiently conjugates to abundant lysine residues on antibodies, ensuring straightforward synthesis. Choose SPDMB for a well-characterized, glutathione-cleavable benchmark linker to evaluate novel payloads or site-specific technologies with confidence.

Molecular Formula C14H16N2O4S2
Molecular Weight 340.4 g/mol
Cat. No. B10818572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpdmb
Molecular FormulaC14H16N2O4S2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2
InChIInChI=1S/C14H16N2O4S2/c1-14(2,22-21-10-5-3-4-8-15-10)9-13(19)20-16-11(17)6-7-12(16)18/h3-5,8H,6-7,9H2,1-2H3
InChIKeyKUSWWWVFHGSSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SPDMB (CAS 2101206-29-3): A Glutathione-Cleavable Disulfide Linker for Antibody-Drug Conjugates (ADCs)


SPDMB (2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate) is a cleavable (degradable) antibody-drug conjugate (ADC) linker with the molecular formula C14H16N2O4S2 and a molecular weight of 340.42 g/mol . It functions as a glutathione-cleavable disulfide linker, designed to conjugate a cytotoxic payload to a monoclonal antibody (mAb) . The linker's core mechanism relies on a disulfide bond that is selectively cleaved in the reducing environment of the cytoplasm, which contains high concentrations of glutathione, thereby enabling targeted intracellular drug release .

Why ADC Linker Selection is Non-Interchangeable: The Critical Role of SPDMB's Cleavage Mechanism


The selection of an ADC linker is not a trivial or interchangeable choice; it is a fundamental determinant of a conjugate's therapeutic index, pharmacokinetics, and safety profile [1]. Substituting SPDMB with a non-cleavable linker like SMCC, or a protease-cleavable linker like Val-Cit-PABC, will result in a profoundly different ADC molecule with altered drug release kinetics, bystander killing potential, and off-target toxicity profiles . The specific glutathione-triggered, disulfide-based cleavage mechanism of SPDMB is designed for rapid, intracellular payload release, a feature that cannot be assumed for other linker classes and necessitates direct, quantitative evaluation for any given application .

SPDMB: Quantitative Differentiation from Key ADC Linker Analogs


Cleavable (SPDMB) vs. Non-Cleavable (SMCC) Linker Differentiation by Mechanism of Action

SPDMB is a cleavable linker that utilizes a glutathione-sensitive disulfide bond for payload release, whereas SMCC is a non-cleavable linker that requires complete lysosomal degradation of the antibody for payload release. This fundamental mechanistic difference dictates the intracellular processing and ultimately the therapeutic window of the resulting ADC . Class-level inference suggests that cleavable linkers can offer advantages for payloads requiring rapid release or for non-internalizing ADCs .

ADC Linker Cleavable Linker Non-Cleavable Linker Mechanism of Action

SPDMB vs. SPDP: Differentiation within the Disulfide-Cleavable Linker Class

Both SPDMB and SPDP are disulfide-based, cleavable linkers used in ADC synthesis [1]. However, they are distinct chemical entities with different molecular structures and properties. SPDMB features a 2,5-dioxopyrrolidin-1-yl group and a 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate core , while SPDP is N-succinimidyl 3-(2-pyridyldithio)propionate [2]. This structural variation can lead to differences in conjugation efficiency, linker stability, and the kinetics of payload release. Direct quantitative comparisons between SPDMB and SPDP are not available in the current literature, highlighting a key data gap that must be addressed through empirical evaluation.

ADC Linker Disulfide Linker SPDP Structural Comparison

SPDMB Conjugation Chemistry: NHS Ester for Primary Amine Targeting

SPDMB is functionalized with an N-hydroxysuccinimide (NHS) ester, which enables efficient conjugation to primary amines (-NH2) on the antibody, such as the epsilon-amino groups of lysine residues . This is a well-established, non-site-specific conjugation method. In contrast, other linkers may utilize different chemistries (e.g., maleimide for cysteine conjugation, click chemistry) . The use of NHS ester chemistry dictates the conjugation conditions (pH ~7-9) and results in a heterogeneous ADC population with a distribution of drug-to-antibody ratios (DAR) [1].

ADC Conjugation Bioconjugation NHS Ester Lysine Conjugation

Strategic Application Scenarios for SPDMB in ADC Research and Development


Initial ADC Screening and Proof-of-Concept Studies

SPDMB is ideally suited for early-stage ADC research where the primary goal is to evaluate the feasibility of a new antibody-payload combination. Its function as a glutathione-cleavable linker provides a straightforward mechanism for intracellular payload release, enabling rapid assessment of conjugate potency and specificity in vitro . The NHS ester conjugation chemistry is robust and compatible with standard laboratory equipment, facilitating quick conjugate synthesis for proof-of-concept experiments .

Benchmarking Novel ADC Linker Technologies

SPDMB can serve as a well-characterized, glutathione-cleavable disulfide linker to benchmark the performance of novel linker technologies. In comparative studies, SPDMB-conjugated ADCs can be used as a control to evaluate the advantages of new linker designs in terms of plasma stability, payload release kinetics, and in vivo efficacy [1].

Conjugation of Payloads to Antibodies Lacking Free Cysteines

SPDMB's NHS ester functionality enables conjugation to lysine residues, which are abundant on most antibodies. This makes it a suitable choice for conjugating payloads to antibodies that lack accessible free cysteines for site-specific conjugation, or when a non-site-specific approach is desired for initial screening purposes [2].

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